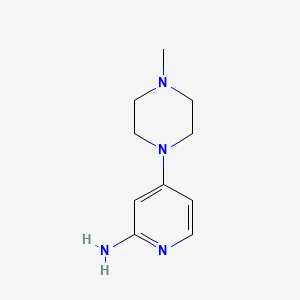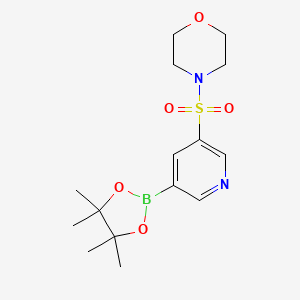
4-(5-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)PYRIDIN-3-YLSULFONYL)MORPHOLINE
Descripción general
Descripción
The compound appears to contain a pyridine ring, a morpholine ring, and a tetramethyl-1,3,2-dioxaborolane group . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. Morpholine is an organic chemical compound having the chemical formula O(CH2CH2)2NH. Tetramethyl-1,3,2-dioxaborolane is a boronic ester and is used in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the appropriate pyridine and morpholine derivatives . The tetramethyl-1,3,2-dioxaborolane group could potentially be introduced via a borylation reaction .Chemical Reactions Analysis
The tetramethyl-1,3,2-dioxaborolane group in the compound can participate in various chemical reactions, such as borylation and hydroboration .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, which share structural features with 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylsulfonyl)morpholine, are synthesized and their structures confirmed by various spectroscopic techniques and X-ray diffraction. These compounds undergo crystallographic and conformational analyses, and their molecular structures are also optimized and confirmed using density functional theory (DFT), proving the consistency with crystal structures (Huang et al., 2021).
Molecular Structure and Electrostastic Potential
- In another study, these compounds' molecular electrostatic potential and frontier molecular orbitals are investigated using DFT, shedding light on some of their physicochemical properties (Huang et al., 2021).
Application in Organic Liquid Electrolyte-Based Fluoride Shuttle Batteries
- Boron-based anion acceptors (AAs) that include structures like 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylsulfonyl)morpholine have been utilized to dissociate MF salt (CsF) in fluoride shuttle batteries (FSBs). These compounds, including 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, contribute to enhanced performance in FSBs due to their role in imparting high fluoride ion conductivity and CsF solubility (Kucuk & Abe, 2020).
Coordination Polymer Formation
- The compound is used in the synthesis of an extended dipyridyl ligand, which is then utilized to form a two-dimensional coordination polymer with cobalt ions. This polymer has a square lattice topology and contains small voids, indicating its potential utility in material sciences and molecular engineering (Al-Fayaad et al., 2020).
Propiedades
IUPAC Name |
4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O5S/c1-14(2)15(3,4)23-16(22-14)12-9-13(11-17-10-12)24(19,20)18-5-7-21-8-6-18/h9-11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZHQGHRODEJDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)S(=O)(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-(4,4,5,5-TETRAmethyl-1,3,2-DIOXABOROLAN-2-YL)PYRIDIN-3-YLSULFONYL)MORPHOLINE | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



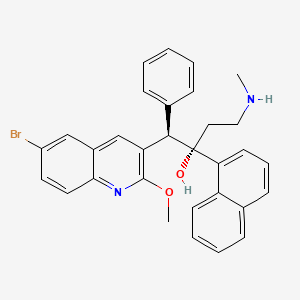
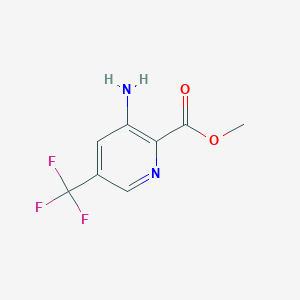
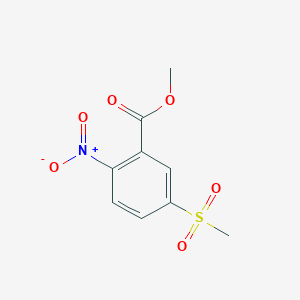
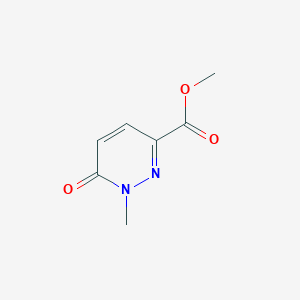
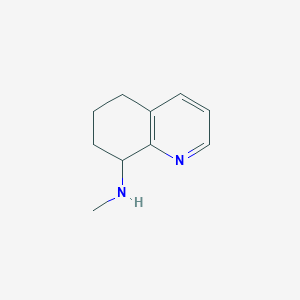
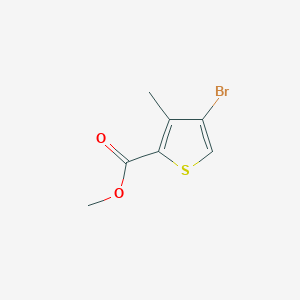
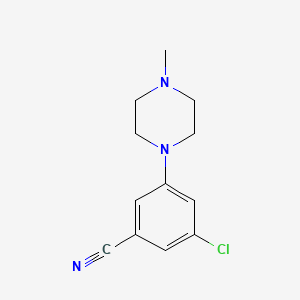
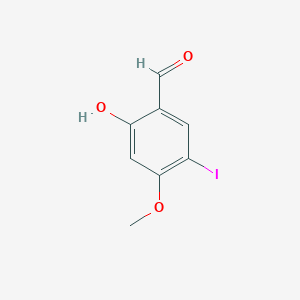
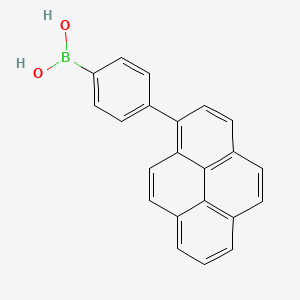
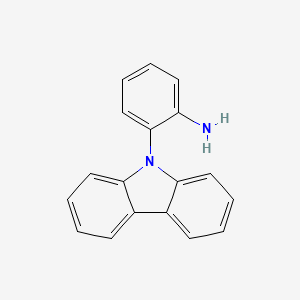
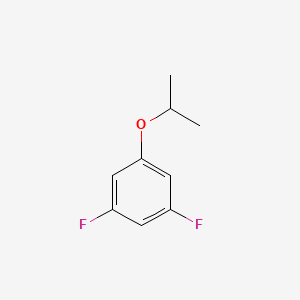
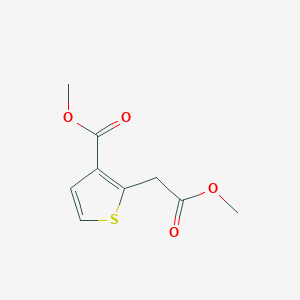
![3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole](/img/structure/B1428644.png)
